
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl sulfonyl group, a tetrahydroquinoline group, and an isoxazole group. These groups are common in many biologically active compounds and could potentially have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. Detailed molecular structure analysis would require computational methods or experimental techniques such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. The sulfonyl group could potentially undergo reactions such as elimination or substitution. The isoxazole ring could participate in reactions such as ring-opening or electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .
科学的研究の応用
Synthetic Methods and Structural Characterization
Research into the synthetic methods and structural characterization of related compounds offers insights into the broader applications of complex molecules similar to N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide. For instance, a study by Zaki, Radwan, and El-Dean (2017) discusses the acetylation of amino-tetrahydrothienoisoquinoline, leading to the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their derivatives. These molecules were characterized by spectral analyses, suggesting a pathway for investigating the pharmacological activities of synthesized compounds (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Pharmacological Activities
The exploration of pharmacological activities is pivotal in understanding the therapeutic potential of chemical compounds. Research by Shao et al. (2014) on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents underlines the significance of bioisosteric structures in drug discovery. Their study on antiproliferative activities against human cancer cell lines and the inhibitory activity against PI3K and mTOR pathways emphasizes the role of these compounds in potentially treating cancer (Teng Shao et al., 2014).
Antimicrobial and Anticancer Properties
The development and evaluation of compounds with antimicrobial and anticancer properties are critical areas of research. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones with potent antimicrobial activity, demonstrating the potential of such compounds in addressing resistant microbial infections (N. Patel & S. D. Patel, 2010). Additionally, the synthesis and evaluation of 1,4‐Naphthoquinone derivatives by Ravichandiran et al. (2019) highlighted their potent cytotoxic activity against cancer cell lines, further affirming the therapeutic potential of structurally complex compounds in oncology (P. Ravichandiran et al., 2019).
Safety and Hazards
将来の方向性
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound, studying its reactivity, investigating its potential biological activity, and developing methods to modify its structure to optimize its properties .
特性
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-14-12-19(23-29-14)21(25)22-16-5-10-20-15(13-16)4-3-11-24(20)30(26,27)18-8-6-17(28-2)7-9-18/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJAOTHIGUEWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


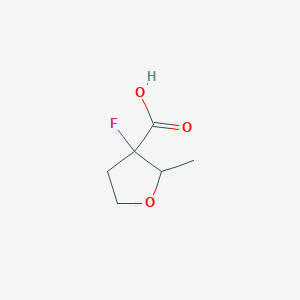
![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428671.png)
![3-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B2428675.png)
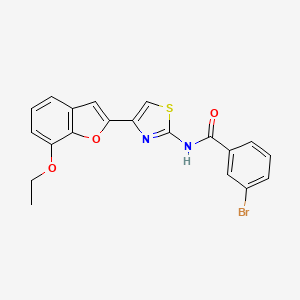
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2428680.png)
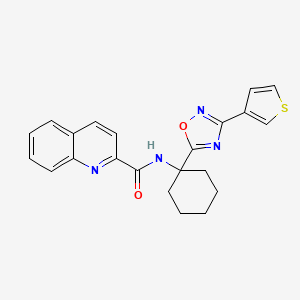
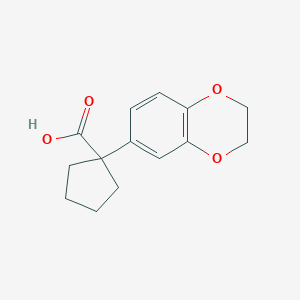
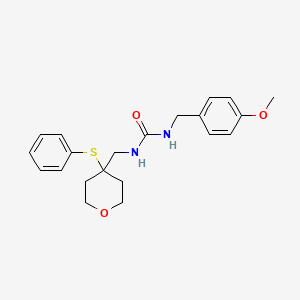


![Ethyl 4-[4-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2428687.png)

